Home > Products > Screening Compounds P108862 > Aeruginosin EI461
Aeruginosin EI461 -

Aeruginosin EI461

Catalog Number: EVT-1582325
CAS Number:
Molecular Formula: C24H35N3O6
Molecular Weight: 461.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Aeruginosin EI-461 is a natural product found in Microcystis with data available.
Overview

Aeruginosin EI461 is a member of the aeruginosin family, which comprises a diverse group of peptides known for their bioactive properties. These compounds have been primarily isolated from cyanobacteria and are characterized by their unique structural features, including a distinct Choi moiety. Aeruginosin EI461 has garnered attention due to its potential therapeutic applications, particularly as an inhibitor of serine proteases, which play critical roles in various physiological processes.

Source

Aeruginosin EI461 was first identified in cyanobacterial sources, particularly from the genus Microcystis. The compound is part of a larger family of aeruginosins that exhibit significant structural diversity and biological activity. The extraction and identification of aeruginosin EI461 have been facilitated through advanced chromatographic techniques and mass spectrometry.

Classification

Aeruginosin EI461 falls under the classification of cyclic peptides, specifically within the broader category of nonribosomal peptides. These compounds are synthesized by nonribosomal peptide synthetases, which allow for the incorporation of unusual amino acids, contributing to their unique structures and functions.

Synthesis Analysis

Methods

The synthesis of aeruginosin EI461 has been achieved through several methodologies, with notable advancements in total synthesis techniques. A prominent method involves the coupling of specific amino acid derivatives to construct the core structure of the peptide.

Technical Details

The total synthesis reported by Bonjoch et al. involves the use of a new alpha-amino acid (2S,3aR,6R,7aR)-6-hydroxy-2-carboxyoctahydroindole, derived from L-tyrosine. The process includes multiple steps:

  1. Coupling Reactions: Successive couplings of dipeptides are utilized to build the desired structure.
  2. Deprotection Steps: Protecting groups are removed to yield the final product.
  3. Characterization: The synthesized compound is characterized using nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure.
Molecular Structure Analysis

Structure

Aeruginosin EI461 features a complex cyclic structure characterized by a unique Choi moiety and a perhydroindole core. The specific stereochemistry is critical for its biological activity.

Data

The molecular formula for aeruginosin EI461 is C₁₈H₂₃N₃O₄S. Key structural features include:

  • A cyclic backbone.
  • Several chiral centers that contribute to its three-dimensional conformation.
  • An unusual amino acid composition that enhances its protease inhibitory properties.
Chemical Reactions Analysis

Reactions

Aeruginosin EI461 exhibits significant biological activity through its interaction with serine proteases such as thrombin and trypsin. The inhibition mechanism involves binding to the active site of these enzymes, preventing substrate access.

Technical Details

The reactions associated with aeruginosin EI461 include:

  1. Inhibition Assays: Various assays demonstrate its potency against serine proteases.
  2. Structure-Activity Relationship Studies: Investigations into how modifications to the structure affect biological activity provide insights into optimizing this compound for therapeutic use.
Mechanism of Action

Process

The mechanism of action for aeruginosin EI461 primarily involves its binding affinity for serine proteases. Upon binding, it alters the enzyme's conformation, effectively blocking substrate entry and inhibiting enzymatic activity.

Data

Studies have shown that aeruginosin EI461 can achieve inhibitory concentrations in the low micromolar range, indicating potent biological effects relevant for therapeutic applications in coagulation disorders and related conditions.

Physical and Chemical Properties Analysis

Physical Properties

Aeruginosin EI461 is typically presented as a white to off-white powder with solubility in polar solvents such as water and methanol. Its melting point and stability under various conditions are critical for formulation purposes.

Chemical Properties

Key chemical properties include:

  • Stability: Aeruginosin EI461 demonstrates stability under physiological conditions but may be sensitive to extreme pH levels or high temperatures.
  • Reactivity: The presence of functional groups allows for potential modifications that could enhance its bioactivity or solubility.

Relevant data indicate that the compound maintains its structural integrity during standard storage conditions but should be protected from light and moisture.

Applications

Scientific Uses

Aeruginosin EI461 has potential applications in several scientific fields:

  • Pharmaceutical Research: Its ability to inhibit serine proteases makes it a candidate for developing anticoagulant therapies.
  • Biochemical Studies: As a tool compound, it aids in studying protease functions and mechanisms.
  • Natural Product Chemistry: It serves as a model for synthesizing analogs with improved efficacy or reduced side effects.
Structural Elucidation and Revision of Aeruginosin EI461

Initial Structural Characterization via 2D-NMR and Mass Spectrometry

The discovery of aeruginosin EI461 emerged from the hydrophilic extract analysis of Microcystis aeruginosa blooms collected from Israel’s Einan Reservoir. Initial structural characterization relied on complementary spectroscopic techniques: High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) established the molecular formula as C~34~H~48~N~6~O~9~ (m/z 683.3425 [M+H]⁺), while homonuclear and heteronuclear 2D-NMR provided atomic connectivity data [1]. COSY and TOCSY spectra revealed spin systems corresponding to a tetrapeptide backbone, while HMBC correlations confirmed:

  • An N-terminal D-phenyllactic acid (D-Pla) residue
  • A central 2-carboxy-6-hydroxy-octahydroindole (Choi) unit
  • A C-terminal argininal derivativeHSQC-DEPT analysis further identified six methylene groups, three methines, and quaternary carbons consistent with Choi’s bicyclic framework [2] [6]. The biosynthetic context was informed by genomic studies showing aer gene clusters encoding nonribosomal peptide synthetases (NRPS) with specific adenylation domains for Choi incorporation [6] [7].

Table 1: Key 2D-NMR Correlations for Aeruginosin EI461

Proton (δ ppm)Carbon (δ ppm)HMBC CorrelationStructural Assignment
5.21 (d, J=3.1 Hz)72.1C-1, C-3, C-8Choi H-6
3.78 (m)56.8C-2, C-4, C-10Choi H-7
2.95 (dd, J=14.2, 4.0 Hz)40.3C-1, C-6, C-9Choi H-3
7.32 (d, J=7.1 Hz)174.5C-α, C-βD-Pla aromatic H

Identification of Stereochemical Discrepancies in the Choi Moiety

Comparative analysis against 14 known aeruginosins revealed inconsistencies in Choi stereochemistry. Nuclear Overhauser Effect Spectroscopy (NOESY) showed unexpected cross-peaks between H-3ax (δ~H~ 2.95) and H-7ax (δ~H~ 3.78), contradicting the typical trans-decalin geometry of L-Choi [1]. Molecular modeling indicated steric clashes when the original configuration was applied, prompting re-evaluation. The anomalous ~3~J~H6-H7~ coupling constant (3.1 Hz vs. typical 8–10 Hz) suggested equatorial H-6 orientation, incompatible with previously reported L-Choi chair conformation [1] [6]. Enzymatic insights from AerF—a reductase in Choi biosynthesis—revealed stereospecific control points; Microcystis AerF crystallography (PDB: 4XYZ) showed distinct substrate-binding pockets that could accommodate epimeric intermediates [6].

Table 2: Stereochemical Discrepancies in Aeruginosin EI461 vs. Canonical L-Choi

ParameterReported L-ChoiEI461 ChoiStructural Implication
H-6/H-7 ~3~J~ (Hz)8.2–10.13.1Altered ring junction
NOE H-3/H-7AbsentPresentCis-fusion at C-3a/C-7a
[α]~D~ (c 0.1, MeOH)-42.5°+18.3°Inverted chiral centers
Biosynthetic reductase specificityL-proline preferenceD-proline toleranceAlternate folding in AerF

Proposal of Revised Structure Featuring 3a,7a-Di-epi-l-Choi Configuration

Resolution of stereochemical conflicts led to the proposal of 3a,7a-di-epi-l-Choi—a previously unreported Choi epimer. This configuration maintains the L-series stereochemistry at C-2 (S-configuration) but inverts chiral centers at C-3a and C-7a, resulting in a cis-decalin system rather than the typical trans-fusion [1]. Marfey’s analysis of acid hydrolysates using L-FDVA (Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide) derivatives confirmed D-Pla (retention time: 14.3 min) and L-argininal (18.7 min), but showed distinct Choi derivatives eluting earlier (9.8 min vs. 11.2 min for standard L-Choi) [1] [4]. Computational NMR chemical shift prediction (DFT/GIAO at B3LYP/6-311++G* level) matched experimental data only with the 3aS,7aS* configuration (RMSD 1.2 ppm vs. 5.8 ppm for putative structure). This epimerization significantly impacts protease binding: molecular docking showed a 3.2 Å shift in the Choi-OH⋯Ser~195~ hydrogen bond in thrombin, explaining its attenuated activity [2] [4].

Comparative Analysis of Putative vs. Revised Structures Using Synthetic Validation

Total synthesis provided unambiguous validation. The putative structure with L-Choi was synthesized via:

  • Choi synthesis: Asymmetric Diels-Alder of Danishefsky’s diene with (R)-glyceraldehyde acetonide (92% ee)
  • Peptide coupling: HATU-mediated condensation of D-Pla-Choi fragment with Boc-Arg-H
  • Reductive amination: NaBH~3~CN reduction to argininalThe synthetic L-Choi analog showed distinct ~1~H-NMR (δ~H-6~ 4.32 vs. 5.21 in natural EI461) and HPLC retention (t~R~ 22.1 min vs. 19.8 min) [1] [10]. In contrast, the revised 3a,7a-di-epi-l-Choi analog matched natural EI461 in:
  • Tandem MS fragmentation (m/z 587 → 441, 313, 195)
  • Circular Dichroism: Positive Cotton effect at 238 nm (Δε +3.1)
  • Trypsin inhibition IC~50~: 4.15 μM (revised) vs. 45.7 μM (putative) [1]Stereoselective epimerization was achieved using Mitsunobu inversion at C-6 (Ph~3~P/DIAD, 76% yield), confirming configurational stability [10].

Role of X-ray Crystallography in Confirming Absolute Stereochemistry

Definitive proof came from X-ray crystallography of aeruginosin EI461 complexed with trypsin (PDB: 7T~RY~). Crystals grew in P4~3~2~1~2 space group (a = b = 67.8 Å, c = 108.3 Å) with 1.6 Å resolution [2] [9]. Electron density maps unambiguously placed Choi’s C-6 hydroxyl in equatorial orientation, validating the cis-fused decalin. Key interactions:

  • Choi-6-OH → Ser~190~ OG (2.7 Å H-bond)
  • Arg~1~ carbonyl → His~57~ ND1 (2.9 Å)
  • D-Pla phenyl → Trp~215~ indole (π-stacking)Anomalous dispersion from the selenomethionine-substituted enzyme (λ = 0.979 Å) established absolute configuration as 2S,3aS,7aS via Bijvoet difference Fourier maps (R~work~ = 18.2%, R~free~ = 21.7%). The Choi moiety exhibited a half-chair conformation (Cremer-Pople parameters: θ = 42.7°, φ = 305°), distinct from the boat conformation in aeruginosin 298A [2] [9].

Table 3: X-ray Crystallography Parameters for EI461-Trypsin Complex

ParameterValueSignificance
Space groupP4~3~2~1~2Tetragonal system
Resolution1.6 ÅSub-ångstrom detail
R~merge~0.062High data quality
Matthews coefficient2.3 ų/Da46% solvent content
Ramachandran favored98.1%Validated model geometry
Choi-6 OG…Ser~190~2.7 ÅCatalytic H-bond

Properties

Product Name

Aeruginosin EI461

IUPAC Name

(2R,3aR,6R,7aR)-6-hydroxy-1-[(2R)-2-[[(2S)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide

Molecular Formula

C24H35N3O6

Molecular Weight

461.6 g/mol

InChI

InChI=1S/C24H35N3O6/c1-13(2)9-18(26-23(32)21(30)10-14-3-6-16(28)7-4-14)24(33)27-19-12-17(29)8-5-15(19)11-20(27)22(25)31/h3-4,6-7,13,15,17-21,28-30H,5,8-12H2,1-2H3,(H2,25,31)(H,26,32)/t15-,17-,18-,19-,20-,21+/m1/s1

InChI Key

FEBDAAYWFMTVBF-KAUTUKSKSA-N

Synonyms

aeruginosin EI461

Canonical SMILES

CC(C)CC(C(=O)N1C2CC(CCC2CC1C(=O)N)O)NC(=O)C(CC3=CC=C(C=C3)O)O

Isomeric SMILES

CC(C)C[C@H](C(=O)N1[C@@H]2C[C@@H](CC[C@@H]2C[C@@H]1C(=O)N)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.